Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate
Description
Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate (CAS: 899978-05-3) is a sulfonamide derivative featuring a thiophene-2-carboxylate core substituted with a sulfamoyl group linked to a 3,5-dimethoxyphenyl moiety. Its molecular formula is C₁₈H₁₇NO₆S₂, with an average molecular mass of 407.455 g/mol and a single-isotope mass of 407.049729 . This compound is structurally characterized by:
- Thiophene ring: A five-membered aromatic heterocycle with a sulfur atom.
- Sulfamoyl bridge: A functional group (–SO₂–NH–) connecting the thiophene core to the dimethoxyphenyl substituent.
- 3,5-Dimethoxyphenyl group: An aromatic ring with methoxy (–OCH₃) groups at the 3 and 5 positions, enhancing electronic and steric properties.
Properties
IUPAC Name |
methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO6S2/c1-19-10-6-9(7-11(8-10)20-2)15-23(17,18)12-4-5-22-13(12)14(16)21-3/h4-8,15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCNAVYITIFCCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparative analysis with similar compounds.
Synthesis
The synthesis of this compound typically involves the reaction of thiophene derivatives with sulfonamide and esterification agents. The common method includes:
- Condensation : The reaction of 3,5-dimethoxyphenylsulfonamide with thiophene-2-carboxylic acid.
- Methylation : Following condensation, methylation occurs to form the ester.
This compound belongs to a class of thiophene derivatives known for their diverse applications in medicinal chemistry and material science.
Antimicrobial Properties
This compound has been studied for its antimicrobial activity. Research indicates that compounds within this class exhibit moderate to potent activity against various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) values have been reported for several related compounds, showing effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.
| Compound | Target Organism | MIC (µM) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 |
| 3g | Escherichia coli | 0.21 |
| 3g | Candida albicans | 0.83 |
These findings suggest that the compound may inhibit essential bacterial enzymes, leading to its antimicrobial effects .
Anti-inflammatory Activity
In addition to its antimicrobial properties, the compound has shown potential anti-inflammatory effects. The sulfonamide group is known to mimic natural substrates and inhibit specific enzymes involved in inflammatory pathways. This inhibition can reduce inflammation and associated symptoms in various conditions.
The mechanism by which this compound exerts its biological effects primarily involves:
- Enzyme Inhibition : The sulfonamide moiety inhibits enzymes by mimicking substrates, effectively blocking their activity.
- Interaction with Targets : Molecular docking studies suggest that the compound forms key interactions with important residues at enzyme binding sites, stabilizing its position through hydrogen bonds and hydrophobic interactions.
Comparative Analysis with Similar Compounds
This compound can be compared with other thiophene derivatives known for their therapeutic properties:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| Methyl 5-chloro-N-(methoxycarbonylmethyl)-3-sulfamoyl-thiophene-2-carboxylate | Anti-inflammatory | Intermediate for lornoxicam synthesis |
| Suprofen | Anti-inflammatory | Nonsteroidal anti-inflammatory drug |
| Articaine | Anesthetic | Contains thiophene ring |
The unique substitution pattern and the presence of both sulfonamide and ester functional groups in this compound contribute to its distinct chemical and biological properties compared to these other compounds .
Case Studies
Recent studies have highlighted the efficacy of similar compounds in clinical settings:
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound showed significant growth inhibition against clinical strains of bacteria.
- Toxicity Assessment : Toxicity studies using human cell lines indicated that while some derivatives exhibited low toxicity profiles, others showed varying degrees of cytotoxicity depending on their structure .
Comparison with Similar Compounds
Thifensulfuron-Methyl
Structure : Methyl 3-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylate (CAS: 79277-27-3) .
Key Differences :
Thifensulfuron-methyl’s triazine substituent is critical for herbicidal activity, targeting plant-specific enzymes. The main compound’s dimethoxyphenyl group may instead favor interactions with mammalian enzymes (e.g., carbonic anhydrases or kinases) .
Metsulfuron-Methyl
Structure: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (CAS: 74223-64-6) . Key Differences:
| Property | Main Compound | Metsulfuron-Methyl |
|---|---|---|
| Core Structure | Thiophene-2-carboxylate | Benzoate |
| Sulfamoyl Position | Position 3 on thiophene | Position 2 on benzene |
| Substituent | 3,5-Dimethoxyphenyl | 4-Methoxy-6-methyltriazine |
Methyl 3-(3,5-Dimethoxyphenyl)-6-methoxybenzofuran-4-carboxylate
Key Differences:
| Property | Main Compound | Benzofuran Analog |
|---|---|---|
| Core Structure | Thiophene | Benzofuran (oxygen-containing heterocycle) |
| Functional Groups | Sulfamoyl bridge | Ether and ester linkages |
| Electronic Effects | Sulfur atom reduces ring aromaticity | Oxygen atom enhances polarity |
Benzofuran derivatives are often explored for antimicrobial or anticancer activity, whereas sulfamoyl-containing compounds like the main compound may exhibit enzyme inhibitory effects .
Methyl 5-Sulfamoyl-o-Anisate
Key Differences:
| Property | Main Compound | Methyl 5-Sulfamoyl-o-Anisate |
|---|---|---|
| Core Structure | Thiophene | Benzene |
| Substituent Position | Sulfamoyl at position 3 | Sulfamoyl at position 5 |
| Bioactivity | Undisclosed | Potential diuretic or antiglaucoma agent |
The benzene core in methyl 5-sulfamoyl-o-anisate may improve metabolic stability compared to thiophene-based analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
